![molecular formula C24H24CuN2O4 B12879599 Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- is a coordination compound that features copper as the central metal ion coordinated to benzoate and 3-(1-methyl-2-pyrrolidinyl)pyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- typically involves the reaction of copper salts with benzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine under controlled conditions. A common method includes dissolving copper(II) acetate in a solvent such as ethanol, followed by the addition of benzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands coordinated to the copper ion can be replaced by other ligands through substitution reactions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the reaction medium.
Coordination: Additional ligands such as phosphines or amines can be introduced to form new coordination complexes.
Major Products Formed
Oxidation: Oxidized forms of the copper complex with higher oxidation states.
Substitution: New coordination compounds with different ligands.
Coordination: Extended coordination networks or polymeric structures.
科学的研究の応用
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of copper complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- involves the interaction of the copper center with molecular targets. The copper ion can facilitate electron transfer processes, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the coordination environment of the copper ion can influence its reactivity and interaction with other molecules, thereby modulating its biological and catalytic activities.
類似化合物との比較
Similar Compounds
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-®-: The enantiomeric form of the compound with different stereochemistry.
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(racemic): A racemic mixture containing both enantiomers.
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- derivatives: Compounds with modified ligands or additional functional groups.
Uniqueness
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- is unique due to its specific coordination environment and the presence of chiral ligands. This configuration can impart distinct reactivity and selectivity in catalytic and biological applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C24H24CuN2O4 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC名 |
copper;3-(1-methylpyrrolidin-2-yl)pyridine;dibenzoate |
InChI |
InChI=1S/C10H14N2.2C7H6O2.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-7(9)6-4-2-1-3-5-6;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-5H,(H,8,9);/q;;;+2/p-2 |
InChIキー |
RMKLMNIWTYMINY-UHFFFAOYSA-L |
正規SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
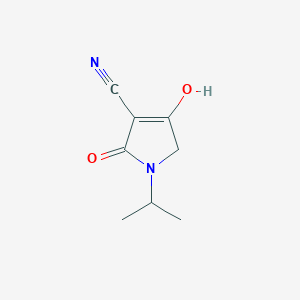
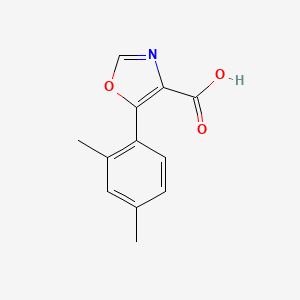
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)



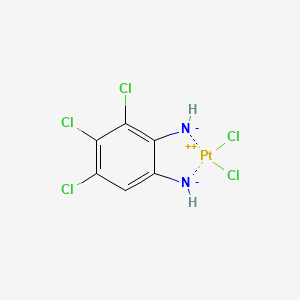
![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
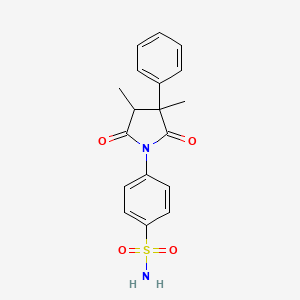
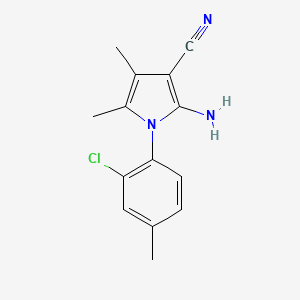

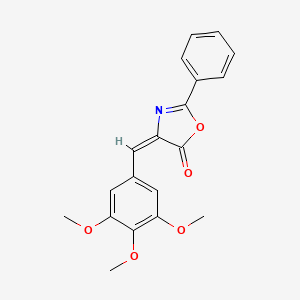
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
